REACTION_CXSMILES
|
COC1C=CC(C[O:8][C:9]2[N:18]=[C:17]([O:19]CC3C=CC(OC)=CC=3)[C:16]3[C:11](=[CH:12][C:13]([N:29]4[CH2:34][CH2:33][O:32][CH2:31][CH2:30]4)=[CH:14][CH:15]=3)[N:10]=2)=CC=1>Cl.O1CCOCC1>[N:29]1([C:13]2[CH:12]=[C:11]3[C:16]([C:17](=[O:19])[NH:18][C:9](=[O:8])[NH:10]3)=[CH:15][CH:14]=2)[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1 |f:1.2|
|
Name
|
2,4-bis(4-methoxybenzyloxy)-7-morpholin-4-ylquinazoline
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC2=NC3=CC(=CC=C3C(=N2)OCC2=CC=C(C=C2)OC)N2CCOCC2)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl.O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=CC=C2C(NC(NC2=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |